Germane, ethylhydroxyoxo-
Description
"Germane, ethylhydroxyoxo-" is an organogermanium compound characterized by a germanium (Ge) center bonded to an ethyl group (-C₂H₅), a hydroxyl group (-OH), and an oxo group (=O). However, detailed studies on its synthesis, reactivity, or industrial uses are notably absent from the available literature . The compound’s stability and properties likely depend on the electronic effects of its substituents and the tetravalent nature of germanium.
Properties
CAS No. |
4378-91-0 |
|---|---|
Molecular Formula |
C2H6GeO2 |
Molecular Weight |
134.70 g/mol |
IUPAC Name |
ethyl-hydroxy-oxogermane |
InChI |
InChI=1S/C2H6GeO2/c1-2-3(4)5/h4H,2H2,1H3 |
InChI Key |
XVOCEVMHNRHJMX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germane, ethylhydroxyoxo- typically involves the hydrogermylation of unsaturated carbon–carbon bonds. This process is catalyzed by copper complexes, which facilitate the addition of germane to alkenes under mild conditions. The reaction is highly enantioselective, producing chiral organogermanes with high yields and excellent enantioselectivities .
Industrial Production Methods
In industrial settings, the production of Germane, ethylhydroxyoxo- can be achieved through the hydrogenation of aryl germanes. This method employs catalysts such as Rh2O3/PtO2·H2O, which exhibit high reactivity and selectivity. The process is efficient and can tolerate various functional groups, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Germane, ethylhydroxyoxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2).
Reduction: Reduction reactions can convert Germane, ethylhydroxyoxo- to its corresponding hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include germanium dioxide, germanium hydrides, and substituted organogermanium compounds. These products have diverse applications in materials science, medicinal chemistry, and organic synthesis .
Scientific Research Applications
Germane, ethylhydroxyoxo- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research has shown that organogermanium compounds, including Germane, ethylhydroxyoxo-, have potential therapeutic applications due to their low toxicity and biological activity.
Mechanism of Action
The mechanism of action of Germane, ethylhydroxyoxo- involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activation of certain enzymes or receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Reactivity and Stability
- Germane, ethylhydroxyoxo- : The presence of an oxo group (=O) may increase electrophilicity at the Ge center, making it susceptible to nucleophilic attack. The hydroxyl group could participate in acid-base reactions or hydrogen bonding, influencing solubility .
- Germane, acetoxytriethyl- : The acetoxy group (-OAc) is a better leaving group compared to -OH, suggesting higher reactivity in substitution reactions. The triethyl substituents likely confer steric protection, reducing unwanted side reactions .
- Hexamethyldisiloxane : The siloxane bridge (Si-O-Si) provides exceptional thermal and chemical stability, contrasting with the more reactive Ge-O bonds in germanium analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
